molecular formula C22H23O5PSn B14547449 [(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxy](diphenoxy)phosphane CAS No. 62054-28-8

[(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxy](diphenoxy)phosphane

Cat. No.: B14547449
CAS No.: 62054-28-8
M. Wt: 517.1 g/mol
InChI Key: QMEHHCYRQKHMMA-UHFFFAOYSA-L
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Description

(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane typically involves the reaction of 2-butyl-1,3,2-benzodioxastannol with diphenoxyphosphane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps to ensure purity and yield. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the diphenoxyphosphane group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin and phosphorus, while reduction can produce simpler organotin compounds.

Scientific Research Applications

(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane
  • (2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane derivatives
  • Other organotin compounds with similar structures

Uniqueness

(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane is unique due to its specific combination of a benzodioxastannol core with diphenoxyphosphane substituents. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62054-28-8

Molecular Formula

C22H23O5PSn

Molecular Weight

517.1 g/mol

IUPAC Name

(2-butyl-1,3,2-benzodioxastannol-2-yl) diphenyl phosphite

InChI

InChI=1S/C12H10O3P.C6H6O2.C4H9.Sn/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;7-5-3-1-2-4-6(5)8;1-3-4-2;/h1-10H;1-4,7-8H;1,3-4H2,2H3;/q-1;;;+3/p-2

InChI Key

QMEHHCYRQKHMMA-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC2=CC=CC=C2O1)OP(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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